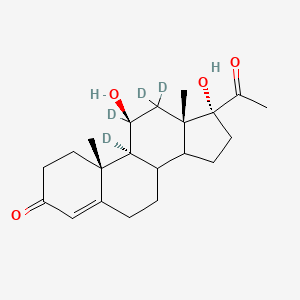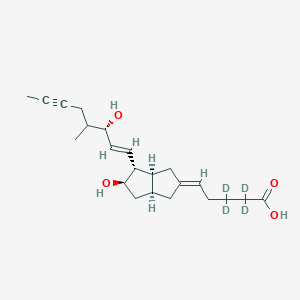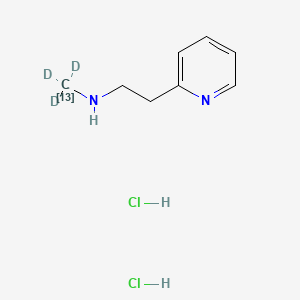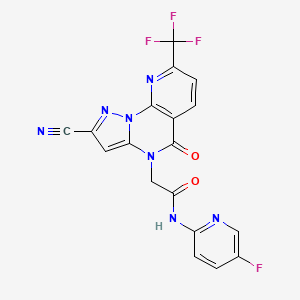
21-Desoxycortisol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a naturally occurring endogenous steroid related to cortisol and is formed as a metabolite from 17α-hydroxyprogesterone via the enzyme 11β-hydroxylase . The deuterium labeling is used to trace and study the metabolic pathways and pharmacokinetics of the compound in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desoxycortisol-d4 involves the incorporation of deuterium atoms into the 21-Desoxycortisol molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of 21-Desoxycortisol can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to incorporate deuterium atoms into the molecule.
Biotransformation: Employing microbial or enzymatic systems to introduce deuterium atoms into the steroid backbone.
Chemical Reactions Analysis
21-Desoxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 21-Desoxycortisone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
21-Desoxycortisol-d4 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracing of the compound’s metabolic pathways and its distribution in biological systems.
Biomarker for Congenital Adrenal Hyperplasia: It is used as a biomarker for diagnosing and monitoring congenital adrenal hyperplasia due to 21-hydroxylase deficiency.
Drug Development: The compound is used in the development of new drugs targeting the adrenal steroidogenesis pathway.
Endocrine Research: It is employed in studies investigating the role of adrenal steroids in various physiological and pathological conditions.
Mechanism of Action
21-Desoxycortisol-d4 exerts its effects by interacting with the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the conversion of 17α-hydroxyprogesterone to 21-Desoxycortisol. This interaction is crucial for the biosynthesis of cortisol and other corticosteroids. The deuterium labeling does not significantly alter the compound’s mechanism of action but allows for detailed studies of its metabolic fate .
Comparison with Similar Compounds
21-Desoxycortisol-d4 can be compared with other similar compounds such as:
21-Desoxycortisol: The non-deuterated analog, which is also a metabolite of 17α-hydroxyprogesterone and has similar biological functions.
11-Deoxycortisol: Another corticosteroid metabolite involved in the biosynthesis of cortisol, but with different hydroxylation patterns.
The uniqueness of this compound lies in its deuterium labeling, which allows for precise tracing and analysis in scientific research .
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(9S,10R,11S,13S,17R)-17-acetyl-9,11,12,12-tetradeuterio-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15?,16?,17-,18+,19-,20-,21-/m0/s1/i11D2,17D,18D |
InChI Key |
LCZBQMKVFQNSJR-DPSXKUOISA-N |
Isomeric SMILES |
[2H][C@]12C(CCC3=CC(=O)CC[C@@]31C)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
